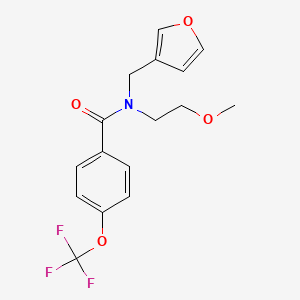
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound known for its unique chemical structure, which includes a furan ring, a methoxyethyl group, and a trifluoromethoxy-substituted benzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furan-3-carboxaldehyde with a suitable reducing agent.
Introduction of the methoxyethyl group: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to form the N-(furan-3-ylmethyl)-N-(2-methoxyethyl) intermediate.
Formation of the benzamide: The final step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The benzamide group can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethoxy group.
Applications De Recherche Scientifique
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Properties: In material science, the compound’s structure can influence its physical and chemical properties, such as conductivity or stability.
Comparaison Avec Des Composés Similaires
- N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide
- N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-4-(trifluoromethoxy)benzamide
- N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(difluoromethoxy)benzamide
Comparison:
- Structural Differences: The position of the furan ring or the nature of the substituents (e.g., methoxy vs. ethoxy) can significantly impact the compound’s properties and reactivity.
- Unique Features: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide is unique due to the combination of the furan ring, methoxyethyl group, and trifluoromethoxy-substituted benzamide, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4/c1-22-9-7-20(10-12-6-8-23-11-12)15(21)13-2-4-14(5-3-13)24-16(17,18)19/h2-6,8,11H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFGCBZQBCUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
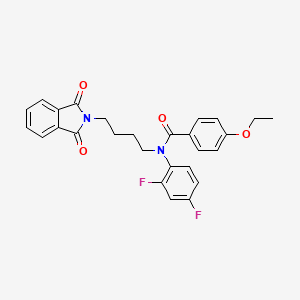
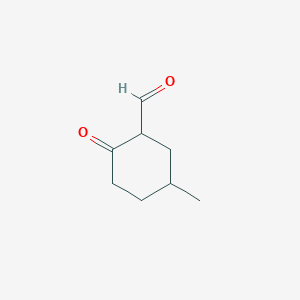
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2727936.png)
![1-(2,3-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2727937.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2727939.png)
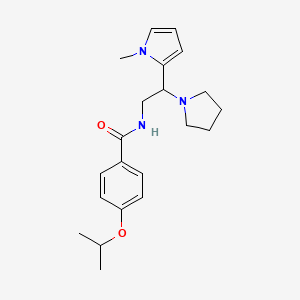
![13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2727941.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2727943.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2727944.png)
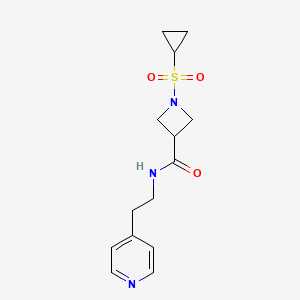
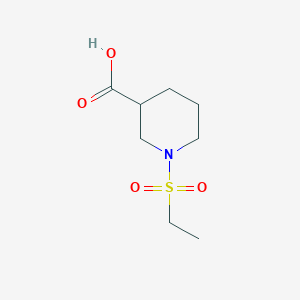
![N-(2-methoxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2727948.png)

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)
